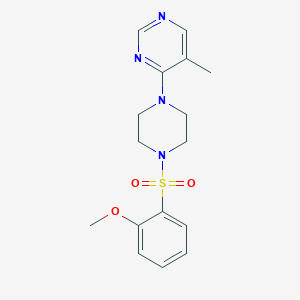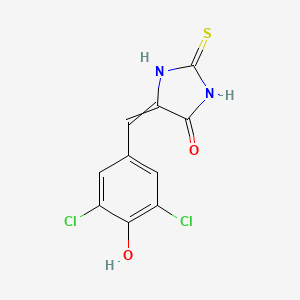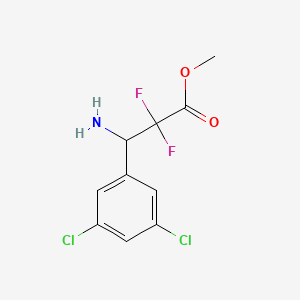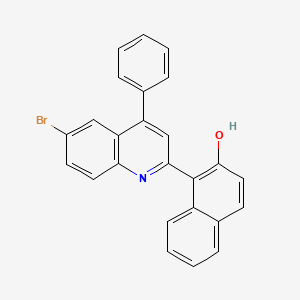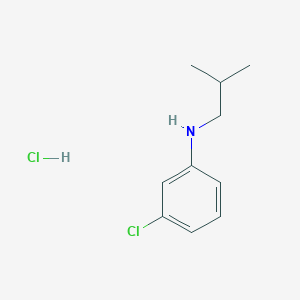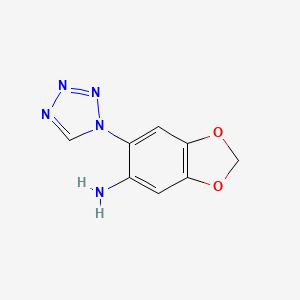
6-(1H-tetrazol-1-yl)-1,3-benzodioxol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(1H-tetrazol-1-yl)-1,3-benzodioxol-5-amine is a compound that features a tetrazole ring attached to a benzodioxole moiety The tetrazole ring is a five-membered ring containing four nitrogen atoms and one carbon atom, while the benzodioxole moiety consists of a benzene ring fused with a dioxole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1H-tetrazol-1-yl)-1,3-benzodioxol-5-amine typically involves the formation of the tetrazole ring followed by its attachment to the benzodioxole moiety. One common method for synthesizing tetrazoles is the reaction of nitriles with sodium azide in the presence of a catalyst such as zinc salts . This reaction can be carried out in water, making it environmentally friendly. Another method involves the use of triethyl orthoformate and sodium azide .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes mentioned above to achieve high yields and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and scalability. Additionally, the use of microwave-assisted synthesis could be explored to reduce reaction times and improve efficiency .
化学反応の分析
Types of Reactions
6-(1H-tetrazol-1-yl)-1,3-benzodioxol-5-amine can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under certain conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be used to modify the tetrazole ring or the benzodioxole moiety.
Substitution: The compound can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrazole ring may lead to the formation of nitroso or nitro derivatives, while reduction could yield amine derivatives.
科学的研究の応用
6-(1H-tetrazol-1-yl)-1,3-benzodioxol-5-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Medicine: Its unique structure allows it to interact with various biological targets, making it a potential lead compound for the development of new therapeutics.
作用機序
The mechanism of action of 6-(1H-tetrazol-1-yl)-1,3-benzodioxol-5-amine involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner. This interaction can inhibit the activity of certain enzymes or modulate receptor activity, leading to various biological effects . The benzodioxole moiety may also contribute to the compound’s activity by enhancing its binding affinity or stability.
類似化合物との比較
Similar Compounds
1H-tetrazole: A simpler compound with a similar tetrazole ring structure.
1,3-benzodioxole: The benzodioxole moiety without the tetrazole ring.
2,4,6-tris(1H-tetrazol-1-yl)-1,3,5-triazine: A compound with multiple tetrazole rings attached to a triazine core.
Uniqueness
6-(1H-tetrazol-1-yl)-1,3-benzodioxol-5-amine is unique due to the combination of the tetrazole ring and the benzodioxole moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. The presence of both the tetrazole and benzodioxole groups allows for diverse chemical reactivity and potential biological activity, setting it apart from simpler compounds with only one of these functional groups.
特性
IUPAC Name |
6-(tetrazol-1-yl)-1,3-benzodioxol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N5O2/c9-5-1-7-8(15-4-14-7)2-6(5)13-3-10-11-12-13/h1-3H,4,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUOITAFESDPBJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)N)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethyl 7-(difluoromethyl)-5-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2720072.png)
![2-chloro-4-{4-ethyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}pyridine](/img/structure/B2720073.png)
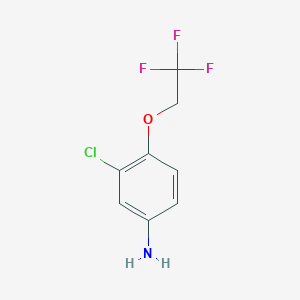
![tert-butyl (3S)-3-[3-bromo-4-carbamoyl-5-(methylamino)-1H-pyrazol-1-yl]pyrrolidine-1-carboxylate](/img/structure/B2720075.png)
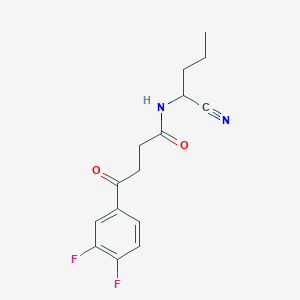
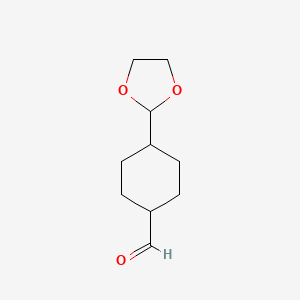
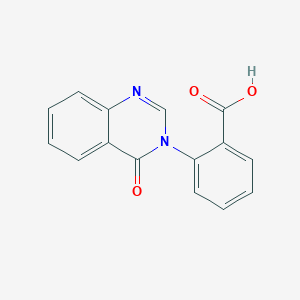
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[1-(4-ethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2720084.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[1-[(3-nitrophenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]propanamide](/img/structure/B2720086.png)
